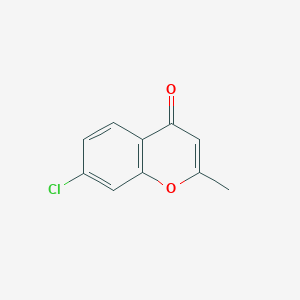
7-Chloro-2-methyl-4h-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a benzopyran structure with a chlorine atom at the 7th position and a methyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-chloro-4-methylcoumarin with a suitable base in the presence of a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of green chemistry principles. These methods aim to optimize yield, reduce waste, and minimize the use of hazardous reagents .
化学反応の分析
Types of Reactions
7-Chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 7th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and quinones, each with distinct biological activities .
科学的研究の応用
7-Chloro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-Chloro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- 7-Chloro-4-methyl-2H-chromen-2-one
- 7-Hydroxy-2-methyl-4H-chromen-4-one
- 6-Chloro-2-methyl-4H-chromen-4-one
Uniqueness
7-Chloro-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromenone derivatives. Its chlorine and methyl groups contribute to its unique reactivity and interaction with biological targets .
特性
分子式 |
C10H7ClO2 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
7-chloro-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 |
InChIキー |
VLEYYEKCBPJKEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)

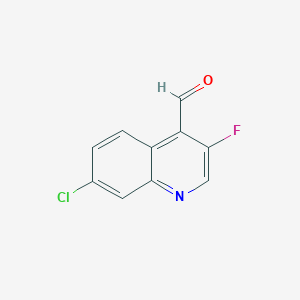
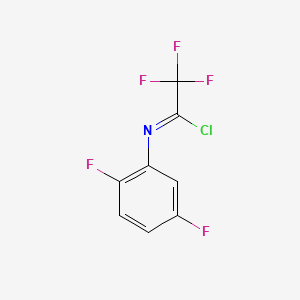
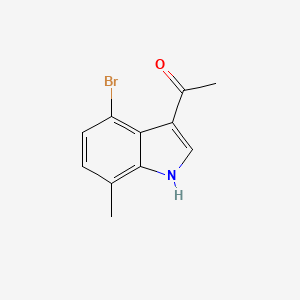
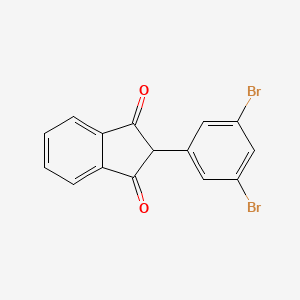
![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
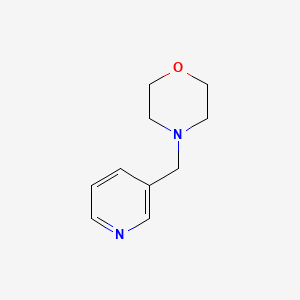
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)

